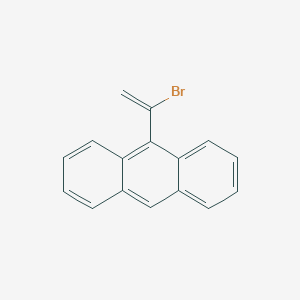

9-(1-Bromovinyl)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C16H11Br |

|---|---|

Molecular Weight |

283.16 g/mol |

IUPAC Name |

9-(1-bromoethenyl)anthracene |

InChI |

InChI=1S/C16H11Br/c1-11(17)16-14-8-4-2-6-12(14)10-13-7-3-5-9-15(13)16/h2-10H,1H2 |

InChI Key |

KCIUSUUCDGJZOZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1=C2C=CC=CC2=CC3=CC=CC=C31)Br |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis of 9-(1-Bromovinyl)anthracene from 9-Acetylanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust two-step synthetic pathway for the preparation of 9-(1-Bromovinyl)anthracene from the readily available starting material, 9-acetylanthracene. The synthesis involves an initial α-bromination of the acetyl group, followed by an elimination reaction to yield the target vinyl bromide. This document provides detailed experimental protocols, quantitative data, and a mechanistic visualization to support researchers in the fields of organic synthesis, materials science, and drug development.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

-

Alpha-Bromination: 9-Acetylanthracene is subjected to electrophilic bromination at the carbon alpha to the carbonyl group to yield 9-(Bromoacetyl)anthracene.

-

Elimination: The resulting α-bromo ketone undergoes a base-mediated elimination of hydrogen bromide to form the desired this compound.

Figure 1: Overall synthetic route from 9-acetylanthracene to this compound.

Experimental Protocols

Step 1: Synthesis of 9-(Bromoacetyl)anthracene

This procedure outlines the α-bromination of 9-acetylanthracene.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 9-Acetylanthracene | 220.27 | - | 98% |

| Bromine (Br₂) | 159.81 | 3.1028 | 99.5% |

| Aluminum Chloride (AlCl₃) | 133.34 | - | 99% |

| Diethyl Ether (anhydrous) | 74.12 | 0.713 | 99.7% |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 9-acetylanthracene (1.0 eq) in anhydrous diethyl ether.

-

Add a catalytic amount of aluminum chloride (AlCl₃) (e.g., 0.1 eq) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of bromine (1.0-1.1 eq) in diethyl ether from the dropping funnel to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 9-(bromoacetyl)anthracene as a solid.

Quantitative Data (Literature Values):

| Product | Yield (%) | Melting Point (°C) |

| 9-(Bromoacetyl)anthracene | Not reported | 135-137 |

Step 2: Synthesis of this compound

This procedure describes the elimination of HBr from 9-(bromoacetyl)anthracene.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 9-(Bromoacetyl)anthracene | 299.16 | - | As prepared in Step 1 |

| Pyridine | 79.10 | 0.982 | 99.8% |

| Toluene | 92.14 | 0.867 | 99.8% |

Procedure:

-

In a round-bottom flask, dissolve 9-(bromoacetyl)anthracene (1.0 eq) in a suitable solvent such as toluene.

-

Add an excess of a hindered base, such as pyridine (2-3 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the reaction mixture with dilute hydrochloric acid to remove the excess base.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data (Expected):

| Product | Yield (%) | Physical State |

| This compound | High (expected) | Solid |

Data Presentation

Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| 9-Acetylanthracene | C₁₆H₁₂O | 220.27 | Yellow solid |

| 9-(Bromoacetyl)anthracene | C₁₆H₁₁BrO | 299.16 | Solid |

| This compound | C₁₆H₁₁Br | 283.16 | Solid |

Spectroscopic Data

9-(Bromoacetyl)anthracene:

-

¹H NMR (CDCl₃, δ): Signals corresponding to the aromatic protons of the anthracene core and a singlet for the -CH₂Br protons are expected.

-

IR (KBr, cm⁻¹): Characteristic peaks for the C=O stretching of the ketone and C-Br stretching are expected.

This compound:

-

¹H NMR (CDCl₃, δ): Signals for the aromatic protons of the anthracene core and two distinct signals for the vinyl protons (=CH₂) are anticipated.

-

¹³C NMR (CDCl₃, δ): Resonances for the aromatic carbons and the two vinyl carbons are expected.

-

IR (KBr, cm⁻¹): Characteristic peaks for C=C stretching of the vinyl group and C-Br stretching are expected.

Mandatory Visualizations

An In-depth Technical Guide to the Formation of 9-(1-Bromovinyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the proposed synthetic pathway for 9-(1-Bromovinyl)anthracene, a substituted vinylanthracene derivative with potential applications in materials science and as a building block in organic synthesis. The document outlines the core reaction mechanism, provides detailed experimental protocols for key transformations, and presents relevant data in a structured format.

Proposed Reaction Mechanism: From 9-Acetylanthracene to this compound

The formation of this compound is proposed to proceed via a two-step reaction sequence starting from the readily available 9-acetylanthracene. The initial step involves the formation of a geminal dibromide at the acetyl carbon, followed by a base-mediated elimination of hydrogen bromide to yield the target vinyl bromide.

Step 1: Geminal Dibromination of 9-Acetylanthracene

The reaction of 9-acetylanthracene with a strong brominating agent, such as phosphorus pentabromide (PBr₅), is hypothesized to yield the intermediate 9-(1,1-dibromoethyl)anthracene. The mechanism involves the initial reaction of the ketone's carbonyl oxygen with PBr₅, leading to the formation of a potent leaving group. Subsequent nucleophilic attack by bromide ions results in the replacement of the carbonyl oxygen with two bromine atoms.

Step 2: Elimination of Hydrogen Bromide

The resulting gem-dibromide can then undergo an E2 elimination reaction upon treatment with a suitable base to afford this compound. The base abstracts a proton from the methyl group, and a bromide ion is expelled in a concerted fashion, leading to the formation of the carbon-carbon double bond.

The overall proposed reaction pathway is illustrated in the following diagram:

Caption: Proposed synthetic route to this compound.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of the starting material, 9-acetylanthracene, and the proposed synthesis of this compound.

Synthesis of 9-Acetylanthracene

This procedure is adapted from established methods for the Friedel-Crafts acylation of anthracene.

Materials:

-

Anthracene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous benzene

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

95% Ethanol

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, suspend anthracene (0.28 mol) in anhydrous benzene (320 mL) and acetyl chloride (1.68 mol).

-

Cool the mixture to between -5°C and 0°C using an ice-salt bath.

-

Add anhydrous aluminum chloride (0.56 mol) portion-wise via the addition funnel, maintaining the temperature below 0°C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes, then allow the temperature to rise to 10°C.

-

Collect the resulting red complex by vacuum filtration and wash with dry benzene.

-

Carefully add the complex in small portions to a beaker containing a mixture of ice and concentrated hydrochloric acid with stirring.

-

Allow the mixture to warm to room temperature and collect the crude ketone by vacuum filtration.

-

Recrystallize the crude product from 95% ethanol to yield pure 9-acetylanthracene.

Proposed Synthesis of this compound

This proposed protocol is based on general methods for the conversion of ketones to vinyl bromides.

Materials:

-

9-Acetylanthracene

-

Phosphorus pentabromide (PBr₅)

-

Anhydrous carbon tetrachloride (CCl₄)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous ethanol

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step A: Synthesis of 9-(1,1-Dibromoethyl)anthracene (Intermediate)

-

In a dry round-bottom flask under an inert atmosphere, dissolve 9-acetylanthracene (1.0 eq) in anhydrous carbon tetrachloride.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add phosphorus pentabromide (1.1 eq) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over ice and extract with dichloromethane.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude gem-dibromide intermediate.

Step B: Synthesis of this compound

-

Dissolve the crude 9-(1,1-dibromoethyl)anthracene in anhydrous ethanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution. Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

The following table summarizes illustrative quantitative data for the proposed synthesis of this compound. Please note that these values are based on typical yields for analogous reactions and should be considered hypothetical until experimentally verified.

| Step | Reactant | Product | Reagents & Conditions | Typical Yield (%) |

| 1. Geminal Dibromination | 9-Acetylanthracene | 9-(1,1-Dibromoethyl)anthracene | PBr₅, CCl₄, 0°C to RT, 12-24h | 70-85 |

| 2. Elimination | 9-(1,1-Dibromoethyl)anthracene | This compound | K₂CO₃, Ethanol, Reflux, 4-8h | 60-75 |

Signaling Pathways and Experimental Workflows

The logical flow of the synthetic process can be visualized as follows:

Caption: Workflow for the synthesis of this compound.

Mass Spectrometry Analysis of 9-(1-Bromovinyl)anthracene: A Technical Guide

Introduction

9-(1-Bromovinyl)anthracene is a brominated polycyclic aromatic hydrocarbon (PAH). Its structure, featuring a reactive bromovinyl group attached to a large aromatic system, makes it a compound of interest in organic synthesis and materials science. Mass spectrometry is an essential analytical technique for the structural elucidation and confirmation of such molecules. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, focusing on its predicted fragmentation patterns under Electron Ionization (EI) and outlining a general experimental protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The molecular formula for this compound is C₁₆H₁₁Br, with a monoisotopic mass of 282.00441 Da.[1]

Data Presentation: Predicted Mass Spectrum

The analysis of this compound by Electron Ionization Mass Spectrometry (EI-MS) is expected to produce a series of characteristic ions. The presence of a single bromine atom is a key diagnostic feature, as it results in a distinctive isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br isotopes are in an approximate 1:1 natural abundance). The table below summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z (mass-to-charge) | Proposed Ion Formula | Proposed Structure/Fragment | Notes |

| 284 | [C₁₆H₁₁⁸¹Br]⁺• | Molecular Ion (M+2) | The presence of the ⁸¹Br isotope. Its intensity should be nearly equal to the M⁺ peak at m/z 282. |

| 282 | [C₁₆H₁₁⁷⁹Br]⁺• | Molecular Ion (M⁺) | The parent ion containing the ⁷⁹Br isotope. |

| 203 | [C₁₆H₁₁]⁺ | M⁺ - •Br | Results from the cleavage of the C-Br bond, a common fragmentation for brominated compounds. This is often a prominent peak. |

| 202 | [C₁₆H₁₀]⁺• | M⁺ - HBr | Formed by the elimination of a hydrogen bromide molecule. This is a characteristic fragmentation pathway for many halogenated hydrocarbons. |

| 178 | [C₁₄H₁₀]⁺• | Anthracene Radical Cation | Results from the cleavage of the C-C bond between the anthracene core and the vinyl group. This corresponds to the stable anthracene aromatic system. |

Experimental Protocols

A standard and effective method for the analysis of semi-volatile organic compounds like this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[2][3]

1. Sample Preparation

-

Solvent Selection: Dissolve the solid this compound standard in a high-purity volatile organic solvent such as dichloromethane, hexane, or toluene.

-

Concentration: Prepare a stock solution (e.g., 1 mg/mL) and perform serial dilutions to create working standards in the range of 1-100 ng/µL. The final concentration should be optimized to avoid detector saturation while ensuring adequate signal intensity.

-

Quality Control: Use amber glassware to prevent potential photodegradation of the analyte.[3]

2. Instrumentation: GC-MS

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis at a temperature of 250-280°C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar or semi-polar capillary column, such as a DB-5MS or HP-5MS (e.g., 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating PAHs.[4]

-

Oven Temperature Program:

-

Initial temperature: 50-80°C, hold for 1-2 minutes.

-

Ramp: Increase temperature at a rate of 10-20°C/min to a final temperature of 280-300°C.

-

Final Hold: Hold at the final temperature for 5-10 minutes to ensure elution of the compound.

-

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Energy: Standard 70 eV.[5]

-

Ion Source Temperature: 230-250°C.

-

Mass Analyzer: Quadrupole.

-

Scan Mode: Full scan mode to acquire a complete mass spectrum.

-

Scan Range: m/z 40-400 to ensure capture of the molecular ion and all significant fragments.

-

Transfer Line Temperature: 280-300°C to prevent condensation of the analyte.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation logic for this compound.

Caption: General workflow for the GC-MS analysis of this compound.

Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.

References

A Technical Guide to the UV-Vis Absorption and Fluorescence Properties of 9-(1-Bromovinyl)anthracene

Introduction

9-(1-Bromovinyl)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon known for its characteristic blue fluorescence. The introduction of a 1-bromovinyl substituent at the 9-position of the anthracene core is expected to modulate its electronic and steric properties, thereby influencing its absorption and emission characteristics. Anthracene derivatives are of significant interest to researchers in materials science and drug development due to their potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as photosensitizers. Understanding the fundamental photophysical properties of novel derivatives like this compound is crucial for the advancement of these applications.

Synthesis

While a specific, detailed protocol for the synthesis of this compound is not explicitly documented in the reviewed literature, two primary synthetic routes are highly plausible based on established organic chemistry reactions for creating vinyl-substituted anthracenes: the Heck reaction and the Wittig reaction.

Proposed Synthesis via Heck Reaction

The Palladium-catalyzed Heck reaction is a robust method for the formation of carbon-carbon bonds, often used to synthesize vinylarenes from aryl halides.[1][2] In this proposed pathway, 9-bromoanthracene would be coupled with a suitable vinylating agent, such as vinyl bromide or a vinylboronic acid derivative.

DOT Script for Heck Reaction Pathway

Caption: Proposed Heck reaction pathway for the synthesis of this compound.

Proposed Synthesis via Wittig Reaction

The Wittig reaction is another fundamental method for the synthesis of alkenes from aldehydes or ketones.[3][4] This route would involve the reaction of 9-anthraldehyde with a phosphorus ylide generated from a bromomethylphosphonium salt.

DOT Script for Wittig Reaction Pathway

Caption: Proposed Wittig reaction pathway for the synthesis of this compound.

UV-Vis Absorption and Fluorescence Properties

The electronic absorption and emission spectra of anthracene and its derivatives are characterized by vibronic fine structure, a result of transitions between different vibrational energy levels of the electronic states. The position and intensity of these bands are sensitive to the nature and position of substituents on the anthracene ring.

Expected UV-Vis Absorption Properties

The UV-Vis absorption spectrum of anthracene in a non-polar solvent like cyclohexane typically exhibits three main absorption bands. The most intense band (¹Bb) appears in the far UV region (around 250 nm), while a series of structured bands (¹La) are observed in the near UV region (300-380 nm).[5]

For this compound, the following characteristics are anticipated:

-

Red Shift (Bathochromic Shift): The vinyl group, being a π-conjugated system, is expected to extend the conjugation of the anthracene core. This extension of the π-system generally leads to a red shift in the absorption maxima compared to unsubstituted anthracene. The presence of the bromine atom may also contribute to this shift through its electronic effects.

-

Vibronic Structure: The characteristic vibronic fine structure of the anthracene spectrum is likely to be preserved, although some broadening of the peaks may occur due to the substituent.

Expected Fluorescence Properties

Anthracene is known for its strong blue fluorescence. The fluorescence emission spectrum is typically a mirror image of the long-wavelength absorption band and also displays vibronic structure.

For this compound, the following fluorescence properties are expected:

-

Emission Wavelength: Consistent with the expected red shift in the absorption spectrum, the fluorescence emission maximum is also anticipated to be red-shifted compared to anthracene.

-

Quantum Yield (ΦF): The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is sensitive to the substituent. While the vinyl group in 9-vinylanthracene can enhance fluorescence, the heavy bromine atom in this compound may lead to a decrease in the quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

-

Fluorescence Lifetime (τF): The fluorescence lifetime, the average time the molecule spends in the excited state before returning to the ground state, is related to the quantum yield and the rates of radiative and non-radiative decay. A decrease in quantum yield would likely be accompanied by a shorter fluorescence lifetime.

Summary of Expected Photophysical Data

The following table summarizes the anticipated photophysical properties of this compound based on data for analogous compounds. For comparison, the experimental data for anthracene and 9-vinylanthracene are included.

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Quantum Yield (ΦF) | Solvent |

| Anthracene | 357, 375 | 380, 401, 425 | 0.27 - 0.36 | Cyclohexane/Ethanol |

| 9-Vinylanthracene | ~390 | ~475 | ~0.60 | DMSO |

| This compound (Expected) | ~390-410 | ~470-500 | < 0.60 | Various |

Note: The data for 9-vinylanthracene is from a study in DMSO, which can influence the photophysical properties.[2] The expected values for this compound are estimations and would require experimental verification.

Experimental Protocols

The following are detailed, generalized protocols for the characterization of the UV-Vis absorption and fluorescence properties of this compound.

Sample Preparation

-

Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest. Common choices include cyclohexane, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a known concentration (e.g., 1 mM).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions with concentrations suitable for UV-Vis and fluorescence measurements. For UV-Vis, the absorbance should ideally be between 0.1 and 1.0. For fluorescence, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

DOT Script for Sample Preparation Workflow

Caption: General workflow for the preparation of samples for spectroscopic analysis.

UV-Vis Absorption Spectroscopy

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Correction: Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the sample holder and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).

-

Data Analysis: Identify the wavelengths of maximum absorbance (λabs). If the molar concentration and path length are known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

-

Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

-

Excitation Wavelength Selection: Set the excitation wavelength to one of the absorption maxima determined from the UV-Vis spectrum.

-

Emission Spectrum Acquisition: Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., from λex + 10 nm to 700 nm) to record the fluorescence emission spectrum.

-

Excitation Spectrum Acquisition: Set the emission monochromator to the wavelength of maximum fluorescence intensity and scan the excitation monochromator over a range of shorter wavelengths to obtain the excitation spectrum. The corrected excitation spectrum should be superimposable on the absorption spectrum.

-

Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.54). The quantum yield of the sample (Φs) is calculated using the following equation:

Φs = Φr * (Is / Ir) * (Ar / As) * (ns2 / nr2)

where:

-

Φr is the quantum yield of the reference.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 's' and 'r' refer to the sample and the reference, respectively.

-

-

Fluorescence Lifetime Measurement: Fluorescence lifetime is measured using time-resolved fluorescence spectroscopy, such as Time-Correlated Single Photon Counting (TCSPC). This technique involves exciting the sample with a pulsed light source and measuring the time delay between excitation and photon emission.

Conclusion

While specific experimental data for this compound remains to be reported, a comprehensive understanding of its expected UV-Vis absorption and fluorescence properties can be inferred from the behavior of related anthracene derivatives. The introduction of the 1-bromovinyl group is anticipated to induce a red shift in both the absorption and emission spectra. The heavy bromine atom may also influence the fluorescence quantum yield and lifetime. The experimental protocols outlined in this guide provide a robust framework for the detailed photophysical characterization of this and other novel anthracene derivatives, which is essential for their potential application in various scientific and technological fields. Further experimental investigation is required to fully elucidate the specific properties of this compound.

References

- 1. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications [mdpi.com]

- 2. 9-Vinylanthracene Based Fluorogens: Synthesis, Structure-Property Relationships and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. Cooperation of σ–π and σ*–π* Conjugation in the UV/Vis and Fluorescence Spectra of 9,10-Disilylanthracene - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 9-(1-Bromovinyl)anthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 9-(1-Bromovinyl)anthracene, a substituted polycyclic aromatic hydrocarbon of interest in organic synthesis and materials science. Due to the limited publicly available experimental data for this specific molecule, this document outlines detailed experimental protocols and best practices for determining these critical parameters. The methodologies described are grounded in established principles of physical and analytical chemistry and are intended to guide researchers in generating reliable data for their specific applications.

Introduction to this compound

This compound is an anthracene derivative with a bromovinyl substituent at the 9-position. Its chemical structure is provided in the PubChem database.[1] The anthracene core suggests potential for fluorescence and utility in the development of organic electronic materials. The vinyl bromide group introduces a reactive site that can be utilized for further chemical modifications. An understanding of its solubility and stability is paramount for its application in synthesis, formulation, and material fabrication.

Solubility Profile

Currently, there is a lack of specific, publicly available quantitative data on the solubility of this compound in various organic solvents. However, based on the nonpolar nature of the parent anthracene molecule, it is anticipated to exhibit higher solubility in nonpolar or moderately polar aprotic solvents.

General Solubility Considerations for Anthracene Derivatives

Anthracene and its derivatives are generally soluble in aromatic and chlorinated hydrocarbons and sparingly soluble in lower alcohols. The introduction of a polarizable bromo-vinyl group may slightly alter its solubility profile compared to the parent anthracene.

Recommended Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound is the isothermal equilibrium method, followed by a quantitative analytical technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., Toluene, Dichloromethane, Tetrahydrofuran, Acetonitrile, Methanol, Hexane) of appropriate purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate maintained at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter into a volumetric flask to remove any undissolved microcrystals.

-

Dilute the filtered solution with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Analyze the diluted samples by a validated HPLC method. A reverse-phase C18 column is often suitable for aromatic compounds. The mobile phase could be a mixture of acetonitrile and water or methanol and water.

-

Detection is typically performed using a UV detector at a wavelength where this compound exhibits strong absorbance.

-

Quantify the concentration of this compound in the diluted samples against a calibration curve prepared from standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

The following table can be used to summarize the experimentally determined solubility data.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Hexane | 1.9 | ||

| Toluene | 2.4 | ||

| Dichloromethane | 9.1 | ||

| Tetrahydrofuran (THF) | 7.6 | ||

| Ethyl Acetate | 6.0 | ||

| Acetonitrile | 37.5 | ||

| Methanol | 32.7 |

| Isopropanol | 19.9 | | |

Stability Profile and Degradation Pathways

The stability of this compound is a critical parameter, particularly if it is to be used in applications where it is exposed to light, heat, or reactive chemicals. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3][4]

Potential Degradation Pathways

Based on its structure, this compound may be susceptible to the following degradation pathways:

-

Photodegradation: Anthracene derivatives are known to undergo photodimerization upon exposure to UV light.

-

Oxidation: The anthracene ring system can be oxidized.

-

Hydrolysis: While less likely for the vinyl bromide under neutral conditions, hydrolysis could be forced under acidic or basic conditions.

-

Thermal Degradation: Decomposition at elevated temperatures.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and pathways.[5][6]

Objective: To assess the stability of this compound under various stress conditions.

Materials:

-

This compound solution in a suitable solvent (e.g., acetonitrile/water)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC-UV/MS system

Procedure: A stock solution of this compound is prepared and subjected to the following stress conditions in parallel experiments:

-

Acidic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M HCl.

-

Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with 0.1 M NaOH, and analyze by HPLC.

-

-

Basic Hydrolysis:

-

Mix the stock solution with an equal volume of 0.1 M NaOH.

-

Store at a controlled temperature (e.g., 60 °C) for a defined period.

-

Withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with an equal volume of 3% H₂O₂.

-

Store at room temperature for a defined period.

-

Withdraw samples and analyze by HPLC.

-

-

Thermal Degradation:

-

Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C) for a defined period.

-

Also, expose a solution of the compound to the same thermal stress.

-

Dissolve the solid sample in a suitable solvent before analysis. Analyze both solid and solution samples by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze samples by HPLC.

-

Analysis of Results:

-

A stability-indicating HPLC method should be used to separate the parent compound from any degradation products.

-

The percentage degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control.

-

An HPLC-MS system can be used to obtain the mass-to-charge ratio of the degradation products, which aids in their structural elucidation.

The results of the forced degradation studies can be summarized in the following table.

Table 2: Hypothetical Forced Degradation Data for this compound

| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants | Major Degradant (m/z) |

|---|---|---|---|---|---|

| 0.1 M HCl | 24 h | 60 °C | |||

| 0.1 M NaOH | 24 h | 60 °C | |||

| 3% H₂O₂ | 24 h | Room Temp. | |||

| Thermal (Solid) | 48 h | 80 °C | |||

| Thermal (Solution) | 48 h | 80 °C |

| Photolytic | As per ICH Q1B | Room Temp. | | | |

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Solubility Determination.

Caption: Workflow for Forced Degradation Studies.

Conclusion

References

- 1. This compound | C16H11Br | CID 14972763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.ekb.eg [journals.ekb.eg]

- 4. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]

- 5. pharmtech.com [pharmtech.com]

- 6. Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - a review | Semantic Scholar [semanticscholar.org]

electronic properties of the 9-(1-Bromovinyl)anthracene molecule

An In-depth Technical Guide to the Electronic Properties of 9-(1-Bromovinyl)anthracene

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data for this compound is scarce in publicly accessible literature. This guide therefore presents a comprehensive overview based on the known properties of analogous anthracene derivatives and outlines a robust experimental and computational framework for its full characterization. The quantitative data herein should be considered predictive.

Introduction

Anthracene and its derivatives are a cornerstone in the development of advanced organic electronic materials, finding applications in organic light-emitting diodes (OLEDs), fluorescent probes, and organic semiconductors.[1] The electronic and photophysical properties of these molecules can be finely tuned by chemical modification at the 9- and 10-positions. This guide focuses on the predicted electronic properties of a novel derivative, this compound.

The introduction of a 1-bromovinyl group at the 9-position of the anthracene core is expected to modulate its electronic structure in unique ways. The vinyl moiety extends the π-conjugation of the anthracene system, while the bromine atom introduces competing electronic effects: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M) through its lone pairs.[2][3][4] Furthermore, the bromine atom provides a reactive handle for subsequent cross-coupling reactions, making this molecule a versatile building block for more complex functional materials.

This document details a proposed pathway for the synthesis and purification of this compound, outlines comprehensive experimental and computational protocols for its characterization, and presents predicted data for its key electronic and photophysical properties.

Synthesis and Characterization

A plausible and efficient route to synthesize this compound is via the Corey-Fuchs reaction or a Wittig-type olefination starting from 9-anthraldehyde. The following sections provide detailed protocols for a proposed synthetic route and subsequent characterization.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from the commercially available 9-anthraldehyde, as illustrated in the diagram below.

Caption: Proposed synthesis of this compound.

Experimental Protocols

2.2.1 Synthesis of 9-(2,2-dibromovinyl)anthracene (Intermediate)

-

Reagents & Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add triphenylphosphine (PPh₃, 2.0 eq.) and anhydrous dichloromethane (DCM).

-

Reaction Mixture: Cool the solution to 0°C in an ice bath. Add carbon tetrabromide (CBr₄, 1.0 eq.) portion-wise, maintaining the temperature below 5°C. The solution should turn from colorless to a deep orange/red, indicating the formation of the phosphorus ylide.

-

Aldehyde Addition: Dissolve 9-anthraldehyde (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up & Purification: Upon completion, quench the reaction with water and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After solvent removal under reduced pressure, purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the dibromoalkene intermediate.

2.2.2 Synthesis of this compound (Final Product)

-

Reagents & Setup: To a flame-dried, two-neck round-bottom flask under argon, dissolve the 9-(2,2-dibromovinyl)anthracene intermediate (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78°C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M in hexanes) dropwise. The solution may change color.

-

Reaction Execution: Stir the mixture at -78°C for 2 hours.

-

Quenching & Work-up: Quench the reaction at -78°C by the slow addition of water. Allow the mixture to warm to room temperature. Extract with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

-

Purification: Remove the solvent in vacuo. Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to obtain this compound as a crystalline solid.[5]

2.2.3 Photophysical Characterization

-

Sample Preparation: Prepare dilute solutions (1-10 µM) of the purified compound in spectroscopic grade solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetonitrile, DMSO).

-

UV-Vis Absorption Spectroscopy: Record the absorption spectra from 250 nm to 600 nm using a dual-beam spectrophotometer.

-

Fluorescence Spectroscopy: Measure the emission spectra using a fluorometer, exciting at the lowest energy absorption maximum (λmax,abs).

-

Fluorescence Quantum Yield (ΦF) Determination: Determine the quantum yield using a relative method with a well-characterized standard (e.g., 9,10-diphenylanthracene in cyclohexane, ΦF = 0.95). The quantum yield is calculated using the equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample² / ηstd²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Fluorescence Lifetime (τF) Measurement: Use Time-Correlated Single Photon Counting (TCSPC) to measure the fluorescence decay profile. The sample is excited with a pulsed laser diode, and the emission decay is fitted to an exponential function to determine the lifetime.

2.2.4 Electrochemical Characterization

-

Setup: Perform Cyclic Voltammetry (CV) in a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode.

-

Solution Preparation: Use a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in anhydrous, deoxygenated acetonitrile. Add the sample at a concentration of ~1 mM.

-

Measurement: Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials. Calibrate the potential scale using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

-

Data Analysis: Determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels from the onset of the oxidation (Eox) and reduction (Ered) potentials, respectively, using the empirical formulas: EHOMO = -[Eox - EFc/Fc+ + 4.8] eV ELUMO = -[Ered - EFc/Fc+ + 4.8] eV

Predicted Electronic Properties and Data

The electronic properties of this compound are dictated by the interplay between the anthracene core and the bromovinyl substituent. The vinyl group extends π-conjugation, which typically leads to a bathochromic (red) shift in both absorption and emission spectra compared to unsubstituted anthracene. The bromine atom introduces a heavy-atom effect, which can enhance intersystem crossing (ISC) and potentially reduce the fluorescence quantum yield. Its inductive electron-withdrawing nature may lower the HOMO and LUMO energy levels.[4]

Predicted Photophysical Data

The following table summarizes the predicted photophysical properties in a non-polar solvent like cyclohexane.

| Parameter | Predicted Value | Method |

| λmax,abs (nm) | 370, 390, 412 | UV-Vis Spectroscopy |

| λmax,em (nm) | 425, 450 | Fluorescence Spectroscopy |

| Stokes Shift (cm⁻¹) | ~2000 | Calculation from λmax |

| Molar Extinction (ε, M⁻¹cm⁻¹) | > 9,000 at ~390 nm | UV-Vis Spectroscopy |

| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.5 | Relative Method (vs. DPA) |

| Fluorescence Lifetime (τF, ns) | 4 - 8 | TCSPC |

Predicted Electrochemical and Electronic Data

The electrochemical properties are crucial for understanding the molecule's potential in electronic devices.

| Parameter | Predicted Value (eV) | Method |

| EHOMO | -5.75 | Cyclic Voltammetry |

| ELUMO | -2.40 | Cyclic Voltammetry |

| Electrochemical Gap (Eg) | 3.35 | Calculation (ELUMO - EHOMO) |

| Optical Gap (Eg,opt) | 3.01 | Calculation from λonset,abs |

Computational Modeling Protocol

To complement experimental findings, a computational study using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is proposed.

-

Ground State Geometry Optimization: Optimize the molecular geometry using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[6]

-

Frontier Molecular Orbitals (FMOs): Calculate and visualize the HOMO and LUMO to understand the electron density distribution and the nature of the primary electronic transitions.

-

Excited State Calculations: Use TD-DFT with the same functional and basis set to simulate the UV-Vis absorption spectrum by calculating the vertical excitation energies and oscillator strengths.

-

Fluorescence Simulation: Optimize the geometry of the first excited state (S₁) and perform a TD-DFT calculation to simulate the fluorescence emission spectrum.

Visualizations of Workflows and Processes

Integrated Characterization Workflow

The following diagram illustrates the comprehensive workflow for the characterization of this compound.

Caption: Integrated workflow for material characterization.

Key Photophysical Processes

This diagram illustrates the primary electronic transitions that govern the molecule's photophysical behavior.

Caption: Jablonski diagram of key photophysical pathways.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold. The predictive analysis presented in this guide suggests that it will possess intriguing electronic and photophysical properties, characterized by strong blue fluorescence and tunable energy levels. The presence of the bromovinyl substituent not only modulates the electronic structure of the anthracene core but also offers significant potential for further functionalization, paving the way for its use in advanced materials for optoelectronic applications and as a versatile intermediate in organic synthesis. The detailed experimental and computational protocols provided here establish a clear and comprehensive roadmap for the definitive characterization of this and related molecules.

References

The Vinyl Bromide Group on the Anthracene Core: A Technical Guide to Reactivity and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The anthracene core, a linearly fused tricyclic aromatic hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science. Its unique photophysical properties, including strong fluorescence, make it a valuable component in the design of fluorescent probes, organic light-emitting diodes (OLEDs), and chemical sensors.[1][2] Anthracene derivatives have demonstrated a range of biological activities and are investigated for applications in drug development.[3][4]

Functionalization of the anthracene core is key to tuning its properties and developing new applications. The introduction of a vinyl bromide group creates a versatile synthetic handle, offering a reactive site for a variety of palladium-catalyzed cross-coupling reactions. This vinyl halide moiety allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex, conjugated systems with tailored electronic and steric properties.

This technical guide provides an in-depth overview of the reactivity of the vinyl bromide group attached to an anthracene core. It details the primary cross-coupling methodologies—Heck, Suzuki-Miyaura, Sonogashira, and Stille reactions—that can be employed for its elaboration. For each reaction, this guide presents the catalytic cycle, representative experimental conditions, and detailed protocols to aid researchers in the design and execution of their synthetic strategies.

Proposed Synthesis of the Core: 9-(1-Bromovinyl)anthracene

While the reactivity of bromoanthracene is well-documented[3][5][6], literature detailing the reactions of a pre-formed vinyl bromide on an anthracene core is less common. A plausible synthetic route to a key starting material, this compound, can be envisioned via a two-step sequence starting from the commercially available 9-anthraldehyde.

-

Corey-Fuchs Reaction: Treatment of 9-anthraldehyde with carbon tetrabromide and triphenylphosphine yields the corresponding 1,1-dibromoalkene.

-

Monohydrodebromination: Selective reduction of the dibromoalkene, for example using n-butyllithium at low temperature followed by a proton quench, can afford the target (E/Z)-9-(1-bromovinyl)anthracene.

This synthetic approach provides a practical entry point to the core structure of interest, enabling the exploration of its subsequent reactivity.

Key Reactivity: Palladium-Catalyzed Cross-Coupling Reactions

The vinyl bromide group on the anthracene core is an excellent electrophilic partner in a suite of palladium-catalyzed cross-coupling reactions. The reactivity order for halides in these transformations is generally I > OTf > Br >> Cl.[7] Vinyl bromides offer a good balance of reactivity and stability for many synthetic applications.

The Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a powerful method for forming carbon-carbon bonds by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base.[8][9] This reaction would couple this compound with various alkenes to generate substituted dienes, significantly extending the conjugation of the anthracene core.

The reaction proceeds via a well-established catalytic cycle involving oxidative addition, migratory insertion, and β-hydride elimination.[10] A general workflow for setting up such a reaction is also depicted below.

The table below summarizes typical conditions for Heck reactions involving aryl/vinyl bromides. These serve as a starting point for optimizing the reaction of this compound.

| Entry | Alkene Partner | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Citation |

| 1 | Ethyl Acrylate | Pd(OAc)₂ (1) | P(o-tol)₃ | Et₃N | DMF | 100 | 95 | [8] |

| 2 | Styrene | PdCl₂ (1) | PPh₃ | K₂CO₃ | DMF/H₂O | 120 | 88 | [8] |

| 3 | Acrolein Acetal | Pd(OAc)₂ (2) | None | NaOAc | NMP/H₂O | 100 | 74 | [11] |

| 4 | Ethyl Crotonate | Pd EnCat®40 (0.8) | None | AcONa | Ethanol | 140 (MW) | 90+ | [12] |

-

Reagent Preparation : In a microwave vial, add this compound (1.0 equiv.), the desired alkene (1.0-1.5 equiv.), sodium acetate (AcONa, 2.5 equiv.), and tetraethylammonium chloride (Et₄NCl, 3.0 equiv.).

-

Catalyst Addition : Add the palladium catalyst, for example, the supported catalyst Pd EnCat®40 (0.8 mol%).

-

Solvent Addition : Disperse the solid reagents in anhydrous ethanol (to achieve a concentration of approx. 0.2-0.5 M).

-

Reaction : Seal the vial and place it in a microwave reactor. Heat the mixture to 140 °C for 30 minutes with magnetic stirring.

-

Work-up : After cooling, filter the reaction mixture through a pad of Celite® to remove the supported catalyst, washing with ethyl acetate.

-

Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired substituted alkene.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[13] Reacting this compound with various aryl or vinyl boronic acids would produce highly conjugated biaryl or diene structures, respectively. This reaction is known for its mild conditions and tolerance of a wide range of functional groups.[2][14]

The Suzuki-Miyaura catalytic cycle involves oxidative addition of the vinyl bromide to a Pd(0) complex, followed by transmetalation with a boronate species (formed by the activation of the boronic acid with a base), and finally, reductive elimination to yield the product and regenerate the catalyst.[13][15]

The table below provides representative conditions for Suzuki-Miyaura couplings of vinyl and aryl bromides.

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Citation |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 95 | [16] |

| 2 | Potassium vinyltrifluoroborate | PdCl₂ (2) | PPh₃ (6) | Cs₂CO₃ | THF/H₂O | 65 | 72 | [14] |

| 3 | Naphthalene-2-boronic acid | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | Dioxane | 90 | 85 | [17] |

| 4 | Methylboronic acid | Pd(OAc)₂ (10) | SPhos (20) | K₃PO₄ | Toluene/H₂O | 80 | 90+ | [15] |

-

Vessel Preparation : Flame-dry a round-bottom flask or Schlenk tube equipped with a magnetic stir bar under high vacuum and backfill with an inert gas (Argon or Nitrogen).

-

Reagent Addition : To the flask, add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst such as Pd₂(dba)₃ (5 mol%), a ligand like 2-(ditert-butylphosphino)biphenyl (JohnPhos, 20 mol%), and a base such as cesium carbonate (Cs₂CO₃, 3.0 equiv.).

-

Solvent Addition : Add degassed solvents, typically a mixture like THF and water (e.g., 5:1 ratio), via syringe.

-

Reaction : Heat the resulting mixture to the desired temperature (e.g., 40-80 °C) under the inert atmosphere and stir for the required time (typically 2-24 hours), monitoring by TLC or LC-MS.

-

Work-up : Cool the reaction to room temperature, quench with saturated aqueous NH₄Cl solution, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

The Sonogashira Coupling

The Sonogashira coupling reaction creates a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. It is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent.[7][18] This reaction is exceptionally useful for synthesizing conjugated enynes, which are valuable precursors in total synthesis and key components in functional materials.

The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the vinyl bromide is followed by transmetalation with a copper(I) acetylide. The copper cycle facilitates the formation of this key copper acetylide intermediate from the terminal alkyne and the base.[1]

Below are typical conditions for Sonogashira couplings that can be adapted for this compound.

| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Citation |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (2.5) | Diisopropylamine | THF | RT | 89 | [7] |

| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (1) | Et₃N | Toluene | 70 | 95 | [19] |

| 3 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | None (Cu-free) | TBAF | None | 80 | 92 | [19] |

| 4 | Propyne | Pd(OAc)₂ (2) | CuI (4) | K₂CO₃ | Toluene | 100 | 85 | [18] |

-

Reagent Preparation : To a solution of this compound (1.0 equiv.) in an anhydrous solvent like THF (approx. 0.15 M) in a Schlenk flask under argon, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and the copper co-catalyst (e.g., CuI, 2.5 mol%).

-

Base and Alkyne Addition : Sequentially add the amine base (e.g., diisopropylamine, 7.0 equiv.) and the terminal alkyne (1.1 equiv.) via syringe.

-

Reaction : Stir the reaction at room temperature for 3-12 hours, monitoring for completion by TLC.

-

Work-up : Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of Celite®, washing the pad with additional ether.

-

Purification : Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the enyne product.

The Stille Coupling

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic electrophile such as a vinyl bromide.[20][21] A key advantage of the Stille reaction is the stability of organostannane reagents to air and moisture, though their toxicity is a significant drawback.[22] This reaction tolerates a wide variety of functional groups and is effective for creating C(sp²)-C(sp²) bonds.

The mechanism of the Stille reaction is analogous to other cross-coupling reactions, proceeding through oxidative addition, transmetalation, and reductive elimination.[22][23] The transmetalation step is typically the rate-determining step.

The following table presents typical conditions for Stille coupling reactions involving vinyl halides.

| Entry | Organostannane Partner | Catalyst (mol%) | Ligand | Additive | Solvent | Temp (°C) | Yield (%) | Citation |

| 1 | Vinyltributyltin | Pd(PPh₃)₄ (2) | PPh₃ | None | THF | 60 | 90 | [21] |

| 2 | Phenyltributyltin | Pd₂(dba)₃ (1.5) | P(furyl)₃ | None | Toluene | 100 | 88 | [20] |

| 3 | (E)-1-Hexenyltributyltin | PdCl₂(dppf) (10) | dppf | CuI, LiCl | DMF | 40 | 87 | [22] |

| 4 | 2-Thienyltributyltin | PdCl₂(PPh₃)₂ (2) | PPh₃ | None | Dioxane | 90 | 92 | [21] |

-

Vessel Preparation : Add this compound (1.0 equiv.) to a flame-dried round-bottom flask under an argon atmosphere.

-

Solvent Addition : Add an anhydrous, degassed solvent such as DMF or dioxane to dissolve the substrate (approx. 0.1 M).

-

Reagent Addition : Add any additives, such as LiCl (5.3 equiv.) and CuI (0.1 equiv.), followed by the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 10 mol%).

-

Stannane Addition : Purge the flask with argon for 10 minutes before adding the organostannane reagent (1.15 equiv.) via syringe.

-

Reaction : Heat the solution to the required temperature (e.g., 40-100 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Work-up : After cooling, transfer the mixture to a separatory funnel containing an aqueous ammonia solution (e.g., NH₃·H₂O:H₂O 1:2) and extract with an organic solvent like ethyl acetate.

-

Purification : Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude material often contains tin byproducts, which can be removed by flash chromatography (sometimes on basic alumina) or by washing with a saturated aqueous solution of KF.

Conclusion

The vinyl bromide group on an anthracene core represents a highly valuable, albeit underutilized, platform for synthetic innovation. Its reactivity in cornerstone palladium-catalyzed reactions—Heck, Suzuki-Miyaura, Sonogashira, and Stille couplings—opens a gateway to a vast chemical space of novel conjugated materials and complex molecular architectures. By leveraging the principles and protocols outlined in this guide, researchers in materials science and drug discovery can effectively utilize this reactive handle to construct functional molecules with precisely engineered properties, from advanced fluorophores to potential therapeutic agents. The combination of the anthracene's intrinsic characteristics with the synthetic versatility of the vinyl bromide moiety ensures that this scaffold will continue to be a source of significant scientific advancement.

References

- 1. books.rsc.org [books.rsc.org]

- 2. expresspolymlett.com [expresspolymlett.com]

- 3. 9-Bromoanthracene synthesis - chemicalbook [chemicalbook.com]

- 4. 9-Bromoanthracene [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. rsc.org [rsc.org]

- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 8. Heck Reaction [organic-chemistry.org]

- 9. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 16. m.youtube.com [m.youtube.com]

- 17. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Sonogashira Coupling [organic-chemistry.org]

- 19. gold-chemistry.org [gold-chemistry.org]

- 20. Stille Coupling | OpenOChem Learn [learn.openochem.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Stille Coupling | NROChemistry [nrochemistry.com]

- 23. Stille Coupling | OpenOChem Learn [learn.openochem.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 9-(1-Bromovinyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron compound with an organohalide. The synthesis of vinyl-substituted aromatic compounds is of significant interest in materials science and drug discovery, as the resulting conjugated systems often exhibit valuable photophysical properties or biological activity.

9-(1-Bromovinyl)anthracene is a key building block for the synthesis of novel 9-vinylanthracene derivatives. The bulky anthracene moiety can impart unique photophysical characteristics to the resulting molecules, making them attractive candidates for applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and molecular sensors. However, the steric hindrance presented by the anthracene group can pose challenges for the Suzuki coupling reaction, often requiring carefully optimized conditions to achieve high yields.

These application notes provide a detailed protocol and relevant data for the Suzuki coupling of this compound with various arylboronic acids, offering a valuable resource for researchers in organic synthesis, materials science, and medicinal chemistry.

Data Presentation

Due to the limited availability of specific data for Suzuki coupling reactions of this compound, the following table summarizes typical reaction conditions and yields for analogous sterically hindered vinyl bromides and aryl bromides coupled with arylboronic acids. These examples serve as a strong starting point for reaction optimization.

| Entry | Vinyl/Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-bromo-1,1-diphenylethene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 1-bromo-2-methyl-1-propene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | THF/H₂O | 80 | 16 | 78 |

| 3 | 9-Bromoanthracene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |

| 4 | ortho-substituted aryl bromide | secondary alkylboronic acid | Pd(OAc)₂ (1) | AntPhos (1) | K₃PO₄ | Toluene | 110 | 12 | 75 |

| 5 | 9,10-dibromoanthracene | Phenylboronic acid | Pd₂(dba)₃ (1) | tri-o-tolyl phosphine (1) | Na₂CO₃ | Toluene/THF/H₂O | Reflux | 12 | 84 |

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound with an Arylboronic Acid

This protocol is a representative procedure adapted from known methods for sterically hindered vinyl bromides. Optimization of catalyst, ligand, base, and solvent may be necessary for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

-

Potassium phosphate (K₃PO₄) (3 equivalents)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

To an oven-dried Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium phosphate (3 equivalents).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add Palladium(II) acetate (2 mol%) and SPhos (4 mol%) to the flask under the inert atmosphere.

-

Add degassed toluene and degassed deionized water in a 4:1 ratio (e.g., 4 mL of toluene and 1 mL of water for a 0.5 mmol scale reaction).

-

Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 9-(1-arylvinyl)anthracene derivative.

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Experimental Workflow

Caption: A flowchart illustrating the key steps in the Suzuki coupling of this compound.

Suzuki Coupling Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 9-(1-Bromovinyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of 9-(1-bromovinyl)anthracene, a versatile building block for the synthesis of a diverse range of functionalized vinylanthracene derivatives. These products are of significant interest in materials science and drug discovery due to their unique photophysical properties and potential biological activity.[1][2] This document will cover the synthesis of the starting material and its application in Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions.

Synthesis of this compound

The precursor for this compound is typically 9-acetylanthracene. The synthesis involves a two-step process: bromination of 9-acetylanthracene followed by an elimination reaction. A common route to 9-acetylanthracene is the Friedel-Crafts acylation of anthracene.[3][4]

Protocol for Synthesis of 9-Acetylanthracene

Materials:

-

Anthracene

-

Acetyl chloride

-

Anhydrous aluminum chloride

-

Anhydrous benzene

-

Ice

-

Concentrated hydrochloric acid

-

95% Ethanol

Procedure: [3]

-

Suspend anthracene (0.28 mole) in anhydrous benzene (320 mL) and acetyl chloride (1.68 moles) in a three-necked flask equipped with a stirrer, thermometer, and a dropping funnel.

-

Cool the mixture to -5°C to 0°C using an ice-salt bath.

-

Add anhydrous aluminum chloride (0.56 mole) portion-wise while maintaining the temperature between -5°C and 0°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes and then allow the temperature to rise to 10°C.

-

Collect the resulting red complex by filtration and wash with dry benzene.

-

Add the complex portion-wise to a mixture of ice and concentrated hydrochloric acid with stirring.

-

Allow the mixture to warm to room temperature and collect the crude 9-acetylanthracene by filtration.

-

Recrystallize the crude product from 95% ethanol to yield light-tan granules of 9-acetylanthracene (57-60% yield).

Protocol for Synthesis of this compound (General Procedure)

A common method to synthesize vinyl bromides from ketones is through a Wittig-type reaction using a brominated phosphonium ylide.

Materials:

-

9-Acetylanthracene

-

Carbon tetrabromide (CBr4)

-

Triphenylphosphine (PPh3)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous DCM.

-

Add carbon tetrabromide to the solution and stir until a clear solution is obtained.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add a solution of 9-acetylanthracene in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as an excellent substrate for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents at the vinyl position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex.[1][5]

General Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, naphthalene-2-boronic acid)

-

Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3)

-

Solvent (e.g., Toluene/Ethanol mixture, Dioxane)

Procedure: [5]

-

To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., 10 mL of a 4:1 mixture of toluene and ethanol).

-

Heat the reaction mixture to reflux (typically 80-100°C) and stir for 12-24 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) | Reference |

| 1 | Naphthalene-2-boronic acid | Pd(PPh3)4 (5) | K2CO3 | Toluene/Ethanol | 48 | High | [5] |

| 2 | Phenylboronic acid | Pd(dppf)Cl2 (3) | Cs2CO3 | Dioxane | 24 | - | General Protocol |

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex.[6][7][8]

General Experimental Workflow for Heck Reaction

References

- 1. mdpi.com [mdpi.com]

- 2. rroij.com [rroij.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 9-ACETYLANTHRACENE synthesis - chemicalbook [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]

- 8. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Radical Polymerization of 9-(1-Bromovinyl)anthracene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and radical polymerization of 9-(1-Bromovinyl)anthracene. This monomer is a promising building block for novel polymers with potential applications in organic electronics, sensing, and drug delivery, owing to the unique photophysical properties of the anthracene moiety. The protocols provided are based on established methods for analogous vinyl-aromatic compounds and are intended to serve as a foundational guide for researchers.

Synthesis of this compound Monomer

The synthesis of this compound can be achieved via a Wittig reaction, a reliable method for forming carbon-carbon double bonds. This procedure starts from the commercially available 9-anthraldehyde and utilizes a phosphorus ylide generated from bromomethyltriphenylphosphonium bromide.

Experimental Protocol: Synthesis of this compound via Wittig Reaction

Materials:

-

Bromomethyltriphenylphosphonium bromide

-

Potassium tert-butoxide

-

9-Anthraldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Hexane

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend bromomethyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add potassium tert-butoxide (1.1 equivalents) portion-wise to the stirred suspension. The formation of the orange-colored ylide indicates a successful reaction.

-

Allow the mixture to stir at 0 °C for 30 minutes.

-

Wittig Reaction: Dissolve 9-anthraldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to yield this compound as a solid.

Caption: Synthesis of this compound.